molecular formula C14H12N2 B1678164 Neocuproine CAS No. 484-11-7

Neocuproine

Cat. No. B1678164
CAS RN: 484-11-7
M. Wt: 208.26 g/mol
InChI Key: IYRGXJIJGHOCFS-UHFFFAOYSA-N
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Description

Neocuproine is an aromatic heterocyclic compound and a methylated phenanthroline derivative . It is a chelating agent that forms complex with Cu+ formed by the reduction of Cu+2 by hydroxylamine hydrochloride and produces electrochemiluminescence . It is also an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .


Synthesis Analysis

Neocuproine can be prepared by sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-Nitroaniline) with crotonaldehyde diacetate . An alternate synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .


Molecular Structure Analysis

Neocuproine has a molecular formula of C14H12N2 and a molecular weight of 208.26 . The structure of Neocuproine can be viewed using Java or Javascript .


Chemical Reactions Analysis

In the presence of reducing agents, Neocuproine reacts with copper to give a copper (I) complex of composition MA2 and of tetrahedral symmetry . This chelate is insoluble in water and can be extracted by chloroform .


Physical And Chemical Properties Analysis

Neocuproine has a melting point of 159-164 °C and a boiling point of 337.46°C (rough estimate) . It has a density of 1.1345 (rough estimate) and a refractive index of 1.6152 (estimate) . It is slightly soluble in water and soluble in ethanol, acetone, ether, benzene, and light petroleum .

Scientific Research Applications

Extraction and Removal of Metals

Neocuproine has been covalently bound to silica-coated maghemite magnetic nanoparticles for the efficient extraction of copper(II) from aqueous solutions. The nanoparticles demonstrated an extraction efficiency of up to 99% at pH 2, showcasing neocuproine's potential in heavy metal removal from environmental samples Afsar et al., 2014.

Catalysis and Oxidation Reactions

Neocuproine-based palladium complexes have been employed as catalysts for the selective oxidation of alcohols, vicinal diols, polyols, and carbohydrates. These catalysts utilize air and benzoquinone as terminal oxidants, with strategies developed to increase catalyst lifetimes despite the oxidative degradation of the neocuproine ligand Ho et al., 2018.

Redox-active Ligand Design

Neocuproine complexes of iron and cobalt have been studied for their redox noninnocence. These investigations have expanded our understanding of ligand-based redox events, suggesting neocuproine's utility in catalyst and reaction design due to its ability to participate actively in redox processes Jesse et al., 2019.

Magnetic Materials

Neocuproine has been involved in the synthesis of mononuclear complexes with significant magnetic anisotropy. These materials behave as field-induced single molecule magnets, demonstrating the ligand's role in developing materials with specific magnetic properties Němec et al., 2018.

Radiation Protection

Neocuproine-nanodiamond nanoparticles have shown potential in protecting human hepatocellular carcinoma cells from gamma irradiation. This application highlights the possibility of utilizing neocuproine in radioprotection, attributed to its capacity to decrease free radicals and protect cells from radiation-induced damage Vasilieva et al., 2015.

Safety And Hazards

Neocuproine may cause serious eye damage and skin irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

Future Directions

The moisture- and temperature-dependent stabilities and interrelation pathways of the solid forms of Neocuproine were investigated using thermal analytical techniques and gravimetric moisture sorption/desorption studies . This study demonstrates how the right combination of experiment and theory can unravel the properties and interconversion pathways of solid forms .

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline
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InChI

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRGXJIJGHOCFS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C
Source PubChem
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Molecular Formula

C14H12N2
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Related CAS

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride)
Record name Neocuproine
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DSSTOX Substance ID

DTXSID5060065
Record name 1,10-Phenanthroline, 2,9-dimethyl-
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Molecular Weight

208.26 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Neocuproine
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Product Name

Neocuproine

CAS RN

484-11-7, 7296-20-0, 34302-69-7
Record name 2,9-Dimethyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,500
Citations
A Mohindru, JM Fisher, M Rabinovitz - Biochemical pharmacology, 1983 - Elsevier
2,9-Dimethyl-1,10-phenanthroline (2,9-DMP), a copper-specific chelator, was a potent cytotoxin against L1210 cells in vitro; its activity was dependent upon available Cu 2+ in the …
Number of citations: 66 www.sciencedirect.com
E Tütem, R Apak, F Baykut - Analyst, 1991 - pubs.rsc.org
The existing spectrophotometric method for the determination of total Cu with neocuproine (Nc) does not allow the differentiation of CuI and CuII. It is shown here that the use of a dilute (…
Number of citations: 87 pubs.rsc.org
HH Al‐Sa'doni, IL Megson, S Bisland… - British journal of …, 1997 - Wiley Online Library
A study has been made of the effect of neocuproine, a specific Cu(I) chelator, on vasodilator responses of rat isolated perfused tail artery to two nitrosothiols: S‐nitroso‐N‐acetyl‐d,l‐…
Number of citations: 88 bpspubs.onlinelibrary.wiley.com
D İnci, R Aydin - Russian Journal of Inorganic Chemistry, 2020 - Springer
A potentiometric titration technique has been used to determine protonation constants of neocuproine {(neo): 2,9-dimethyl-1,10-phenanthroline} and bioactive ligands {(N,O-donor …
Number of citations: 1 link.springer.com
Y Zhang, J Wang, Z Yang, Z Zhang, X He… - The Journal of …, 2021 - ACS Publications
Diimine (HN═NH) is a strong reducing agent, but the efficiency of diimine oxidized from hydrazine hydrate or its derivatives is still not good enough. Herein, we report an in situ …
Number of citations: 2 pubs.acs.org
JPW Eggert, U Lüning, C Näther - 2005 - Wiley Online Library
2,9‐Dimethyl‐1,10‐phenanthroline (neocuproine, 1) was functionalised selectively in the 5‐position. Silylation of the methyl groups followed by bromination in the 5‐position was …
C Göçmen, HS Göktürk, PU Ertuǧ, S Önder… - European journal of …, 2000 - Elsevier
… Neocuproine significantly inhibited relaxations induced by … The pre-prepared neocuproine–Cu(I) complex was ineffective … The copper action was blocked by neocuproine but …
Number of citations: 18 www.sciencedirect.com
F Puls, P Linke, O Kataeva, HJ Knölker - Angewandte Chemie, 2021 - Wiley Online Library
Herein, we describe a convenient and general method for the oxidation of olefins to ketones using either tris(dibenzoylmethanato)iron(III) [Fe(dbm) 3 ] or a combination of iron(II) …
Number of citations: 29 onlinelibrary.wiley.com
JG De Man, TG Moreels, BY De Winter… - British journal of …, 2001 - Wiley Online Library
… Our results suggest that neocuproine can act as an antioxidant in the mouse gastric fundus … of Cu/ZnSOD potentiated the effect of neocuproine on relaxations to EFS without affecting the …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
N Arnal, MJT de Alaniz, CA Marra - Chemico-biological interactions, 2011 - Elsevier
… use of the chelator molecules carnosine and neocuproine to prevent the Cu overload-… carnosine or neocuproine indicated that carnosine is more efficient than neocuproine in protecting …
Number of citations: 25 www.sciencedirect.com

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